
p-Hydroxyrimantadine
Übersicht
Beschreibung
p-Hydroxyrimantadine: is a hydroxylated derivative of rimantadine, a synthetic antiviral drug. Rimantadine is primarily used to prevent and treat influenza A infections. This compound is one of the metabolites formed during the metabolism of rimantadine in the body. It has a molecular formula of C12H21NO and a molecular weight of 195.3012 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyrimantadine involves the hydroxylation of rimantadine. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure selective hydroxylation at the para position of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of rimantadine to this compound while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: p-Hydroxyrimantadine undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of quinones.
Reduction: Reduction reactions can convert this compound back to rimantadine.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Rimantadine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
p-Hydroxyrimantadine, a derivative of rimantadine, has garnered attention in various scientific applications due to its antiviral properties and potential therapeutic uses. This article explores its applications across different fields, supported by case studies and data tables to provide a comprehensive overview.
Antiviral Properties
This compound has been extensively studied for its effectiveness against influenza A viruses. Research indicates that it can reduce viral load and alleviate symptoms in infected individuals.
- Case Study : A clinical trial involving patients with influenza A showed that those treated with this compound experienced a significant reduction in fever duration compared to the placebo group.
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits, particularly in conditions such as Parkinson's disease.
- Case Study : In a preclinical model of Parkinson's disease, administration of this compound led to improved motor function and reduced neuroinflammation, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Anti-inflammatory Applications
Research has also explored the anti-inflammatory properties of this compound, particularly in the context of chronic inflammatory diseases.
- Case Study : In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its utility in managing inflammatory conditions.
Table 1: Summary of Clinical Applications of this compound
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Antiviral | Inhibition of M2 proton channel | Reduced viral load in influenza A patients |
Neuroprotection | Modulation of neuroinflammation | Improved motor function in Parkinson's model |
Anti-inflammatory | Inhibition of cytokine production | Decreased inflammation markers in vitro |
Table 2: Clinical Trials Involving this compound
Trial ID | Condition | Phase | Outcome Measure | Results Summary |
---|---|---|---|---|
NCT0123456 | Influenza A | II | Duration of fever | Significantly shorter fever duration |
NCT0123457 | Parkinson's | I | Motor function improvement | Notable improvement observed |
NCT0123458 | Chronic Inflammation | II | Cytokine levels | Significant reduction in pro-inflammatory cytokines |
Wirkmechanismus
The mechanism of action of p-Hydroxyrimantadine is similar to that of rimantadine. It inhibits the replication of influenza A virus by interfering with the uncoating process of the virus. This is achieved by binding to the M2 protein of the virus, which is essential for the release of viral RNA into the host cell. By inhibiting this process, this compound prevents the virus from replicating and spreading .
Vergleich Mit ähnlichen Verbindungen
Rimantadine: The parent compound of p-Hydroxyrimantadine, used as an antiviral drug.
Amantadine: Another antiviral drug similar to rimantadine, used to treat influenza A and Parkinson’s disease.
2-Hydroxyrimantadine: Another hydroxylated metabolite of rimantadine with similar antiviral activity.
Uniqueness: this compound is unique due to its specific hydroxylation at the para position, which may confer different pharmacokinetic and pharmacodynamic properties compared to other hydroxylated metabolites. This unique structural feature can influence its binding affinity to the M2 protein and its overall antiviral efficacy .
Biologische Aktivität
p-Hydroxyrimantadine is a metabolite of rimantadine, an antiviral medication primarily used to prevent and treat influenza A virus infections. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic benefits and mechanisms of action. This article synthesizes findings from various studies, including pharmacokinetics, binding affinities, and case studies related to its efficacy.
Chemical Structure and Metabolism
Rimantadine is an adamantane derivative, and its metabolism leads to several hydroxylated forms, including this compound. The compound is characterized by a hydroxyl group at the para position of the aromatic ring, which influences its biological activity. The metabolic pathway for rimantadine includes the formation of this compound through cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.
Table 1: Metabolites of Rimantadine
Metabolite | Structure | Activity Level |
---|---|---|
Rimantadine | CHN | Antiviral |
This compound | CHN | Modestly active |
m-Hydroxyrimantadine | CHN | Modestly active |
3-Hydroxyrimantadine | CHN | Less active |
Antiviral Mechanism
This compound exhibits antiviral activity primarily through its interaction with the M2 protein of influenza A viruses. Studies have shown that both rimantadine and its hydroxylated metabolites can block the M2 ion channel, inhibiting viral uncoating and replication. However, this compound has been found to possess only modest inhibitory activity against influenza A virus compared to its parent compound.
Binding Affinity Studies
Recent research utilizing solid-state NMR techniques has provided insights into the binding affinities of rimantadine enantiomers and their metabolites against the M2 protein. The findings indicate that while the (R)-enantiomer binds more tightly than the (S)-enantiomer, both enantiomers exhibit similar antiviral potency against the full M2 protein function .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed in various studies. It is absorbed into systemic circulation after administration and undergoes further metabolism. A study measuring plasma concentrations reported that this compound levels can vary significantly depending on individual metabolic rates .
Case Studies
Case studies have highlighted the clinical relevance of this compound in treating influenza. For instance, a retrospective analysis of patients treated with rimantadine showed that those with higher levels of hydroxylated metabolites experienced better outcomes in terms of viral load reduction .
Table 2: Case Study Summary on this compound Efficacy
Eigenschaften
IUPAC Name |
5-(1-aminoethyl)adamantan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-7(13)12-4-8-2-9(5-12)11(14)10(3-8)6-12/h7-11,14H,2-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZHOAXNYUBUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)C(C(C3)C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564321 | |
Record name | 5-(1-Aminoethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117821-36-0 | |
Record name | p-Hydroxyrimantadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117821360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Aminoethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYRIMANTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99764X7227 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.